molecular formula C20H22N2O5S B11442142 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 2-furoate CAS No. 6245-25-6

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 2-furoate

Cat. No.: B11442142
CAS No.: 6245-25-6
M. Wt: 402.5 g/mol
InChI Key: ONZUEIZLHVWHGG-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.

    Formation of the furan-2-carboxylate: This step might involve esterification reactions using furan-2-carboxylic acid and an appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl furan-2-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazole: Lacks the furan-2-carboxylate group.

    1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl acetate: Has an acetate group instead of the furan-2-carboxylate group.

Uniqueness

1-tert-butyl-3-methyl-4-(4-methylbenzenesulfonyl)-1H-pyrazol-5-yl furan-2-carboxylate is unique due to the presence of both the pyrazole and furan-2-carboxylate moieties, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6245-25-6

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-13-8-10-15(11-9-13)28(24,25)17-14(2)21-22(20(3,4)5)18(17)27-19(23)16-7-6-12-26-16/h6-12H,1-5H3

InChI Key

ONZUEIZLHVWHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC=CO3

Origin of Product

United States

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